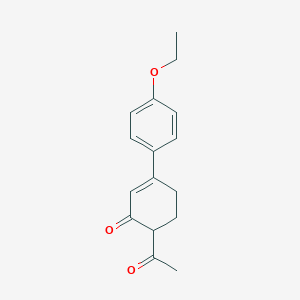
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one, also known as EECH, is an organic compound that belongs to the family of chalcones. Chalcones are a group of naturally occurring compounds that possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EECH has gained significant attention in recent years due to its potential therapeutic applications in various fields, including cancer research, drug discovery, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one involves the inhibition of various molecular targets involved in cancer development and progression. 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and survival, including topoisomerase II, tyrosine kinase, and cyclooxygenase-2. Additionally, 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to modulate the expression of various genes involved in cancer development and progression, including Bcl-2, p53, and VEGF.
Biochemical and Physiological Effects:
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to possess several biochemical and physiological effects that contribute to its potential therapeutic applications. 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to possess antioxidant activity, which helps to protect cells from oxidative damage and prevent the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been shown to possess anti-inflammatory activity, which helps to reduce inflammation and prevent the development of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one possesses several advantages and limitations for lab experiments. One of the main advantages of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is its high potency and selectivity against cancer cells, which makes it an ideal candidate for drug discovery and development. Additionally, 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the main limitations of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo and limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research and development of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one. One of the main future directions is the optimization of its chemical structure to improve its potency and selectivity against cancer cells. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one in vivo, which will help to determine its potential therapeutic applications in humans. Furthermore, the development of novel drug delivery systems for 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one, such as nanoparticles and liposomes, may enhance its solubility and bioavailability, thereby improving its therapeutic efficacy.
Méthodes De Synthèse
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one can be synthesized through a simple and efficient method using the Claisen-Schmidt condensation reaction. The reaction involves the condensation of 4-ethoxybenzaldehyde and cyclohexanone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to yield 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours until the product is obtained in high yield and purity.
Applications De Recherche Scientifique
6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one is in cancer research, where it has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-acetyl-3-(4-ethoxyphenyl)-2-cyclohexen-1-one exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and inhibition of angiogenesis, which are key mechanisms involved in cancer development and progression.
Propriétés
IUPAC Name |
6-acetyl-3-(4-ethoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-19-14-7-4-12(5-8-14)13-6-9-15(11(2)17)16(18)10-13/h4-5,7-8,10,15H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQHIUJKTVFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

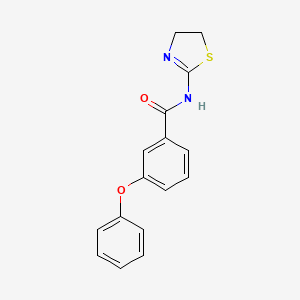
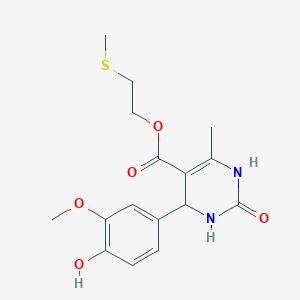
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
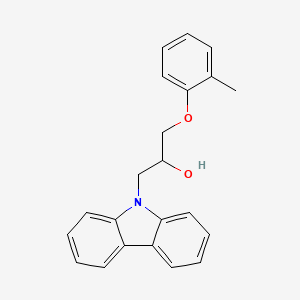
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)

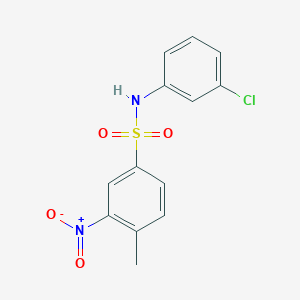

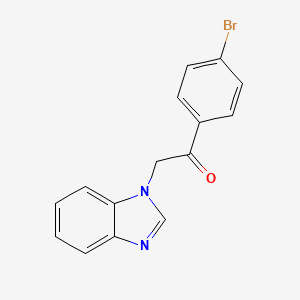
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)